
Methyl indoline-4-carboxylate
Übersicht
Beschreibung
“Methyl indoline-4-carboxylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as “4-METHOXYCARBONYL-2,3-DIHYDRO-1H-INDOLE”, “methyl 2,3-dihydro-1H-indole-4-carboxylate”, and "1H-Indole-4-carboxylic acid, 2,3-dihydro-, methyl ester" .
Synthesis Analysis
The synthesis of indoline compounds, including “Methyl indoline-4-carboxylate”, has been a focus in recent years due to their key role in drug discovery . Indoline structures are commonly found in natural and synthetic compounds with medicinal value .Molecular Structure Analysis
The molecular structure of “Methyl indoline-4-carboxylate” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 . Chemical Reactions Analysis
Indoline compounds have been used in the development and synthesis of various drugs, including anticancer drugs, antibacterial drugs, and others . The specific chemical reactions involving “Methyl indoline-4-carboxylate” are not explicitly mentioned in the retrieved sources.Physical And Chemical Properties Analysis
“Methyl indoline-4-carboxylate” has a molecular weight of 177.20 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives, including Methyl indoline-4-carboxylate, play a significant role in the synthesis of various biologically active compounds . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . The importance of this significant ring system has led to the investigation of novel methods of synthesis .
Biological Activity
Indole derivatives, such as Methyl indoline-4-carboxylate, show various biologically vital properties . They have attracted increasing attention in recent years due to their application as biologically active compounds .
Role in Gut-Bacteria-Derived Indole Research
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Use in the Synthesis of Other Relevant Structures
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Role in Nonconventional Synthesis
In addition to the conventional multicomponent synthesis of the mentioned heterocycle, nonconventional procedures are revised, demonstrating the increasing efficiency and allowing reactions to be carried out in the absence of the solvent . This is an important contribution to green chemistry .
Potential in Medicinal Chemistry
Biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .
Wirkmechanismus
Safety and Hazards
“Methyl indoline-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXPFSYLFDFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585692 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-4-carboxylate | |
CAS RN |
155135-61-8 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 155135-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



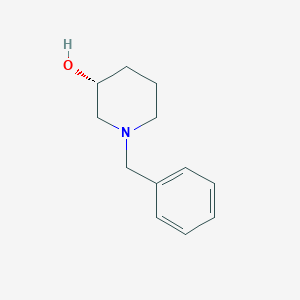
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)

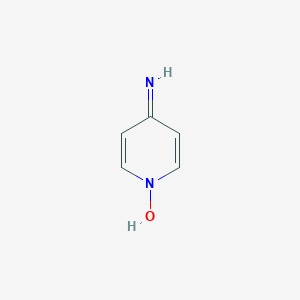

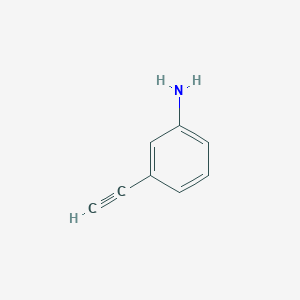

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

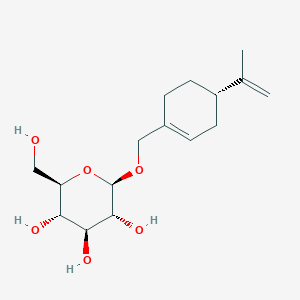

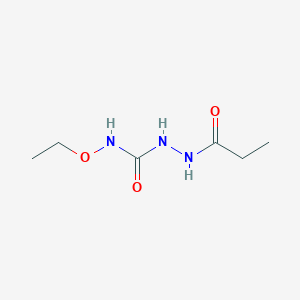
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
